1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride”, there are related compounds that have been synthesized. For instance, 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .Scientific Research Applications
Facile Synthesis of Heterocycles
1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride serves as a versatile starting material for the synthesis of novel heterocyclic compounds. For example, it has been used in the facile, novel, and efficient synthesis of new pyrazolo[3,4-b]pyridine products through condensation reactions, which are useful in the preparation of N-fused heterocycle products with good to excellent yields (Aseyeh Ghaedi et al., 2015).
Synthesis of Fluorescent Molecules
Research has explored the unique reactivity of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride for synthesizing fluorescent molecules. These molecules have potential applications in bioimaging and as fluorescent probes due to their strong fluorescence intensity and ability to act as attractive fluorophores (Yan‐Chao Wu et al., 2006).
Development of Corrosion Inhibitors
The chemical has also been used in the development of corrosion inhibitors for steel in acidic environments. Studies have shown that derivatives of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride exhibit significant corrosion inhibition properties, making them of interest for industrial applications to protect metal surfaces (L. Herrag et al., 2007).
Antimicrobial Activity
Furthermore, pyrazole derivatives synthesized from 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride have shown promising antimicrobial activities. These compounds have been evaluated for their antibacterial and antifungal properties, indicating their potential as leads for the development of new antimicrobial agents (S. Y. Hassan, 2013).
properties
IUPAC Name |
1-ethyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-2-12-5(6(7,8)9)4(10)3-11-12;/h3H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYXQWJXEUYYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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